944808-88-2: Cross-Species Potency and Selectivity Profiling of a Pyridazine-Oxadiazole SCD1 Inhibitor
944808-88-2 demonstrates potent inhibition of both human and mouse SCD1 enzymes in cell-free assays, with a ~6-fold greater potency for the mouse ortholog. Crucially, it exhibits high selectivity for SCD1 over a broad panel of 75 off-targets (IC50 >10 μM), establishing it as a highly selective chemical probe .
| Evidence Dimension | In vitro enzyme inhibition (IC50) and off-target selectivity |
|---|---|
| Target Compound Data | hSCD1 IC50: 26 nM; mSCD1 IC50: 4.5 nM; Off-target panel IC50: >10 μM for all 75 targets |
| Comparator Or Baseline | MF-438 (rat SCD1 IC50: 2.3 nM); CVT-12012 (recombinant hSCD1 IC50: 0.8 nM) |
| Quantified Difference | ~11.3x less potent than MF-438 on rat SCD1; ~32.5x less potent than CVT-12012 on recombinant hSCD1; ≥385x selectivity window over off-targets |
| Conditions | Cell-free enzymatic assay; species-specific SCD1 enzymes; panel of 75 receptors, transporters, and ion channels |
Why This Matters
The validated selectivity window (>10 μM for 75 off-targets) minimizes the risk of polypharmacology, ensuring that observed biological effects can be confidently attributed to SCD1 inhibition.
